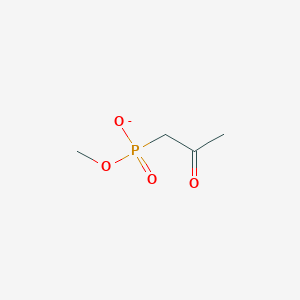
Methyl (2-oxopropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-oxopropyl)phosphonate is an organophosphorus compound with the molecular formula C4H8O4P. It is a phosphonate ester that contains a characteristic C-P bond, where phosphorus is directly bonded to carbon. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two main synthetic approaches to prepare methyl (2-oxopropyl)phosphonate:
Acylation of Methylphosphonates: This method involves the metalation of dialkyl methylphosphonates, followed by the transformation of the organolithium reagent into an organocuprate reagent. The intermediate is then reacted with acetyl chloride or its synthetic equivalent.
Michaelis–Arbuzov Reaction: This approach involves the reaction of haloacetones with trialkyl phosphites. For instance, iodoacetone can be treated with trimethyl phosphite to form dithis compound.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the Michaelis–Arbuzov reaction due to its relatively higher yields and feasibility for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-oxopropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It participates in substitution reactions, where the phosphonate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
Methyl (2-oxopropyl)phosphonate has diverse applications in scientific research:
Biology: It serves as a model compound for studying the behavior of phosphonates in biological systems.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl (2-oxopropyl)phosphonate exerts its effects involves its ability to mimic phosphates and carboxylates of biological molecules. This mimicry allows it to inhibit metabolic enzymes by binding to their active sites, thereby interfering with their normal function .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2-oxopropyl)phosphonate: Similar in structure but with two methyl groups attached to the phosphonate.
Ethyl (2-oxopropyl)phosphonate: Contains ethyl groups instead of methyl groups.
Diethyl (2-oxopropyl)phosphonate: Similar to dimethyl but with ethyl groups.
Uniqueness
This compound is unique due to its specific reactivity and the ease with which it can be synthesized and manipulated in various chemical reactions. Its ability to serve as a precursor for important reagents like the Bestmann–Ohira reagent highlights its significance in organic synthesis .
Properties
CAS No. |
52011-39-9 |
|---|---|
Molecular Formula |
C4H8O4P- |
Molecular Weight |
151.08 g/mol |
IUPAC Name |
methoxy(2-oxopropyl)phosphinate |
InChI |
InChI=1S/C4H9O4P/c1-4(5)3-9(6,7)8-2/h3H2,1-2H3,(H,6,7)/p-1 |
InChI Key |
LAAZIZCOBOBXHQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)CP(=O)([O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















